Amikacin

Antimicrobial susceptibility testing Breakpoint determination Pseudomonas aeruginosa

Amikacin (CAS: 37517-28-5; 39831-55-5) is a semisynthetic aminoglycoside antibiotic derived from kanamycin A, specifically engineered with an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain at the C1 amino group of the deoxystreptamine moiety. This structural modification confers resistance to many aminoglycoside-modifying enzymes (AMEs), including acetyltransferases (AAC), phosphotransferases (APH), and adenyltransferases (ANT), that typically inactivate gentamicin and tobramycin.

Molecular Formula C22H43N5O13
Molecular Weight 585.6 g/mol
CAS No. 37517-28-5; 39831-55-5
Cat. No. B15560053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmikacin
CAS37517-28-5; 39831-55-5
Molecular FormulaC22H43N5O13
Molecular Weight585.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1
InChIKeyLKCWBDHBTVXHDL-RMDFUYIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.85X10+5 mg/L at 25 °C
4.97e+01 g/L

Amikacin: Broad-Spectrum Semisynthetic Aminoglycoside Antibiotic for Gram-Negative Infection Research and Procurement


Amikacin (CAS: 37517-28-5; 39831-55-5) is a semisynthetic aminoglycoside antibiotic derived from kanamycin A, specifically engineered with an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain at the C1 amino group of the deoxystreptamine moiety [1]. This structural modification confers resistance to many aminoglycoside-modifying enzymes (AMEs), including acetyltransferases (AAC), phosphotransferases (APH), and adenyltransferases (ANT), that typically inactivate gentamicin and tobramycin [2]. Unlike earlier-generation aminoglycosides, amikacin maintains bactericidal activity against a broad spectrum of aerobic Gram-negative bacilli, including Pseudomonas aeruginosa, Acinetobacter baumannii, Enterobacterales, and select Mycobacterium species, with concentration-dependent killing characterized by a post-antibiotic effect [3].

Why Gentamicin, Tobramycin, or Other Aminoglycosides Cannot Substitute for Amikacin in Scientific Applications


Substitution of amikacin with gentamicin or tobramycin is scientifically unsound due to three verifiable differentiation axes: (1) regulatory guidance reflecting differential PK/PD target attainment—CLSI M100-Ed33 (2023) eliminated gentamicin breakpoints for P. aeruginosa entirely while retaining amikacin breakpoints for urinary isolates, confirming gentamicin cannot achieve even bacteriostasis against this pathogen at safe doses [1]; (2) distinct AME resistance profiles, with amikacin maintaining activity against isolates harboring AAC(6′), ANT(2″), and APH(3′) enzymes that confer high-level resistance to gentamicin and tobramycin [2]; and (3) differential nephrotoxicity risk substantiated by clinical meta-analyses showing lower renal adverse event rates with amikacin compared to gentamicin [3]. These differences preclude interchangeable use in experimental protocols, susceptibility testing, or drug development workflows.

Amikacin Quantitative Differentiation Evidence: Comparator Data for Procurement Decision-Making


CLSI M100-Ed33 Breakpoint Elimination: Gentamicin No Longer Recommended for P. aeruginosa While Amikacin Remains Active

In CLSI M100-Ed33 (June 2023), gentamicin breakpoints were completely eliminated as a suggested treatment option for P. aeruginosa due to PK/PD modeling demonstrating that no safe aminoglycoside dosing regimen could achieve bacterial stasis for this pathogen [1]. In contrast, amikacin breakpoints were retained and adjusted specifically for urinary isolates, reflecting its superior probability of target attainment at clinically achievable concentrations [2]. This regulatory differentiation is based on quantitative PK/PD analyses showing low probabilities of target attainment for bacterial stasis with high-dose extended-interval regimens when prior breakpoints were applied, but amikacin retained utility where gentamicin failed entirely [3].

Antimicrobial susceptibility testing Breakpoint determination Pseudomonas aeruginosa Pharmacokinetic-pharmacodynamic modeling

Nephrotoxicity Risk Reduction: Amikacin 9.4% vs. Gentamicin 14.0% in Comprehensive Clinical Meta-Analysis

A systematic review of 144 published clinical trials encompassing approximately 10,000 patients evaluated nephrotoxicity frequencies across aminoglycosides. The average frequency of nephrotoxicity for amikacin was 9.4%, compared to 14.0% for gentamicin and 12.9% for tobramycin [1]. This 4.6% absolute risk reduction was observed despite amikacin being administered at higher average daily dosages (15.4 mg/kg) compared to gentamicin (3.9 mg/kg) and tobramycin (3.8 mg/kg) [2]. A separate quantitative overview of randomized trials confirmed that patients given gentamicin ran a higher risk of nephrotoxicity than those given amikacin [3].

Nephrotoxicity Aminoglycoside safety profile Renal adverse events Clinical trial meta-analysis

MIC Predictive Reliability: Amikacin and Tobramycin MICs More Reliable Than Gentamicin for Pharmacodynamic Prediction Against KPC-Klebsiella pneumoniae

In a dynamic one-compartment infection model evaluating KPC-producing Klebsiella pneumoniae isolates with and without the aac(6′)-Ib AME gene, MIC values were generally not a good predictor of gentamicin pharmacodynamic activity but were more reliable for amikacin and tobramycin [1]. This differential predictive reliability stems from the variable expression and substrate specificity of AAC(6′)-Ib, which confers resistance to gentamicin and tobramycin but not amikacin due to amikacin's L-HABA side chain protection [2]. The study concluded that while gentamicin showed greater activity against aac(6′)-Ib-harboring isolates, its MIC-to-outcome correlation was inconsistent, whereas amikacin MICs provided more consistent pharmacodynamic prediction [3].

KPC-producing Klebsiella pneumoniae Pharmacodynamic modeling MIC reliability Aminoglycoside-modifying enzymes

PK/PD Target Differentiation: Amikacin Requires Higher AUC24 (160-200 mg·h/L) Than Gentamicin/Tobramycin (70-100 mg·h/L) for Optimal Efficacy

Aminoglycosides exhibit concentration-dependent bactericidal activity requiring distinct PK/PD targets for each agent. For adult patients receiving once-daily dosing, the therapeutic AUC24 target for amikacin is 160-200 mg·h/L with a Cmax target of 30-60 mg/L, whereas the corresponding targets for gentamicin and tobramycin are AUC24 70-100 mg·h/L and Cmax 15-30 mg/L [1]. This approximately 2.3-fold higher AUC24 requirement for amikacin reflects its distinct dosing paradigm and tissue distribution characteristics, not inferior potency [2]. The higher therapeutic window for amikacin enables more aggressive dosing against organisms with elevated MICs while maintaining acceptable toxicity margins [3].

Therapeutic drug monitoring Pharmacokinetic-pharmacodynamic targets AUC24 Concentration-dependent killing

FDA-Approved Liposomal Inhalation Formulation: Arikayce (Amikacin Liposome Inhalation Suspension) for NTM Lung Disease

Amikacin is the only aminoglycoside with an FDA-approved liposomal inhalation formulation (Arikayce, amikacin liposome inhalation suspension), indicated for Mycobacterium avium complex (MAC) lung disease as part of combination antibacterial drug regimen in adults with limited or no alternative treatment options [1]. In preclinical biofilm models, inhaled liposomal amikacin demonstrated orders of magnitude greater efficacy than inhaled free amikacin in infected rat lungs, with superior biofilm penetration and rhamnolipid-triggered sustained release [2]. Neither gentamicin nor tobramycin has an approved liposomal inhalation formulation for chronic pulmonary infections [3].

Liposomal drug delivery Inhalation formulation Nontuberculous mycobacterial lung disease Biofilm penetration

Resistance Prevalence Differential: Amikacin 27% Resistance in P. aeruginosa vs. Gentamicin 50% and Tobramycin 57% in MDR/XDR/PDR Isolates

In a study comparing aminoglycoside activity against multidrug-resistant (MDR), extensively drug-resistant (XDR), and pandrug-resistant (PDR) Acinetobacter baumannii and Pseudomonas aeruginosa, amikacin demonstrated significantly lower resistance rates than gentamicin and tobramycin. For P. aeruginosa, resistance rates were 27% for amikacin, 50% for gentamicin, and 57% for tobramycin, with MIC50/MIC90 values of ≥8/256 μg/mL for all three agents [1]. For A. baumannii, resistance rates were 57% for amikacin, 95% for gentamicin, and 74% for tobramycin, with MIC50/MIC90 values of ≥64/>256 μg/mL for all agents [2]. This consistent resistance differential across both Gram-negative non-fermenters underscores amikacin's retained activity where other aminoglycosides have been compromised by AME-mediated resistance [3].

Antimicrobial resistance surveillance Multidrug-resistant Pseudomonas aeruginosa MIC50/MIC90 Acinetobacter baumannii

High-Value Amikacin Application Scenarios Supported by Quantitative Differentiation Evidence


Pseudomonas aeruginosa Susceptibility Testing and Research Protocols

Amikacin is the appropriate aminoglycoside for P. aeruginosa susceptibility testing panels and research studies involving this pathogen. CLSI M100-Ed33 (2023) eliminated gentamicin breakpoints entirely for P. aeruginosa based on PK/PD analyses demonstrating that no safe dosing regimen achieves even bacterial stasis [1]. Amikacin breakpoints were retained (adjusted for urinary isolates), confirming its continued clinical and research utility. For laboratories performing antimicrobial susceptibility testing, including amikacin rather than gentamicin in P. aeruginosa panels ensures compliance with current regulatory guidance and provides actionable MIC data where gentamicin results would be uninterpretable [2]. In resistance surveillance studies, amikacin demonstrated only 27% resistance in MDR/XDR/PDR P. aeruginosa isolates compared to 50% for gentamicin and 57% for tobramycin, maximizing the probability of detecting susceptible isolates for downstream experiments [3].

In Vivo Animal Models Requiring Prolonged Aminoglycoside Exposure

Amikacin is preferable over gentamicin or tobramycin for in vivo studies requiring extended aminoglycoside dosing or in models where renal function preservation is critical. Meta-analysis of 144 clinical trials encompassing approximately 10,000 patients demonstrated nephrotoxicity frequencies of 9.4% for amikacin, compared to 14.0% for gentamicin and 12.9% for tobramycin, a 4.6% absolute risk reduction despite higher average daily amikacin doses [1]. This reduced nephrotoxicity liability translates to fewer confounding renal adverse events and lower experimental attrition in chronic dosing models. Researchers should note that amikacin's distinct PK/PD targets (AUC24 160-200 mg·h/L vs. 70-100 mg·h/L for gentamicin/tobramycin) require compound-specific dosing calculations [2]; generic aminoglycoside dosing algorithms cannot be applied interchangeably and must account for amikacin's approximately 2.3-fold higher therapeutic AUC24 target [3].

KPC-Producing Klebsiella pneumoniae Pharmacodynamic Modeling and Resistance Mechanism Studies

For researchers investigating KPC-producing Klebsiella pneumoniae pharmacodynamics or aminoglycoside-modifying enzyme (AME) resistance mechanisms, amikacin offers more reliable MIC-to-efficacy correlation than gentamicin. In dynamic one-compartment models simulating human PK, gentamicin MICs were inconsistent predictors of pharmacodynamic activity against KPC-Kp isolates harboring aac(6′)-Ib, whereas amikacin and tobramycin MICs provided more reliable prediction of bacterial killing [1]. This differential predictive reliability stems from amikacin's L-HABA side chain protecting against AAC(6′)-Ib-mediated inactivation [2]. Researchers conducting time-kill studies, hollow-fiber infection models, or PK/PD analyses with KPC-Kp should prioritize amikacin when consistent MIC-to-outcome correlation is required for experimental reproducibility and model validation [3].

Pulmonary Drug Delivery and Liposomal Formulation Development

Amikacin is the only aminoglycoside with an FDA-approved liposomal inhalation formulation (Arikayce), providing a validated platform for pulmonary drug delivery research and formulation development. Preclinical studies demonstrated that inhaled liposomal amikacin achieves orders of magnitude greater efficacy than free amikacin in rat lung infection models, with superior biofilm penetration and rhamnolipid-triggered sustained release [1]. This formulation technology is protected by active patents covering liposomal aminoglycoside compositions and inhalation delivery systems [2]. For pharmaceutical scientists developing inhaled antibiotics, studying biofilm penetration, or designing targeted pulmonary delivery systems, amikacin offers the only regulatory-precedented and mechanistically-characterized liposomal aminoglycoside scaffold. Neither gentamicin nor tobramycin has equivalent approved inhaled liposomal formulations [3].

Quote Request

Request a Quote for Amikacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.